Cas no 39560-31-1 (Methyl 4-(4-fluorophenyl)-4-oxobutanoate)

Methyl 4-(4-fluorophenyl)-4-oxobutanoate is a fluorinated keto ester compound with applications in organic synthesis and pharmaceutical intermediates. Its structure features a 4-fluorophenyl ketone moiety linked to a methyl ester-functionalized butanoate chain, offering versatility in further derivatization. The fluorine substituent enhances electronic properties, making it valuable in medicinal chemistry for designing bioactive molecules. The ester group provides reactivity for hydrolysis or transesterification, while the ketone functionality allows for nucleophilic additions or reductions. This compound is particularly useful in constructing fluorinated scaffolds for drug discovery, where its balanced lipophilicity and stability contribute to optimized pharmacokinetic profiles. It is typically handled under standard laboratory conditions with appropriate safety precautions.
Methyl 4-(4-fluorophenyl)-4-oxobutanoate structure
39560-31-1 structure
商品名:Methyl 4-(4-fluorophenyl)-4-oxobutanoate
CAS番号:39560-31-1
MF:C11H11FO3
メガワット:210.2016
MDL:MFCD03090514
CID:1056066

Methyl 4-(4-fluorophenyl)-4-oxobutanoate 化学的及び物理的性質

名前と識別子

    • Methyl 4-(4-fluorophenyl)-4-oxobutanoate
    • Methyl 3-(4-fluorobenzoyl)propanoate
    • 4-(4-fluorophenyl)-4-oxobutyric acid methyl ester
    • methyl 3-(4-fluorobenzoyl)-propionate
    • methyl 3-(p-fluorobenzoyl)propionate
    • methyl 4-(4-fluorophenyl)-4-oxo-butyrate
    • WVLOAJPINXKMAW-UHFFFAOYSA-N
    • 7048AJ
    • TRA0044630
    • PC200506
    • SY004009
    • Methyl4-(4-Fluorophenyl)-4-oxobutanoate
    • methyl 4-(4-fluorophenyl)-4-oxobutan-oate
    • AX8174189
    • gamma-Oxo-4-fluorobenzenebutyric aci
    • MDL: MFCD03090514
    • インチ: 1S/C11H11FO3/c1-15-11(14)7-6-10(13)8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3
    • InChIKey: WVLOAJPINXKMAW-UHFFFAOYSA-N
    • ほほえんだ: FC1C([H])=C([H])C(=C([H])C=1[H])C(C([H])([H])C([H])([H])C(=O)OC([H])([H])[H])=O

計算された属性

  • せいみつぶんしりょう: 210.06900
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 5
  • 複雑さ: 232
  • トポロジー分子極性表面積: 43.4
  • 疎水性パラメータ計算基準値(XlogP): 1.8

じっけんとくせい

  • ふってん: 315.7±22.0℃ at 760 mmHg
  • フラッシュポイント: 140.1℃
  • PSA: 43.37000
  • LogP: 1.96160

Methyl 4-(4-fluorophenyl)-4-oxobutanoate セキュリティ情報

Methyl 4-(4-fluorophenyl)-4-oxobutanoate 税関データ

  • 税関コード:2918300090
  • 税関データ:

    中国税関コード:

    2918300090

    概要:

    2918300090は、他の酸素カルボン酸の他のアルデヒドまたはケトン(酸無水物/酸ハライド/過酸化物、過酸素酸、および税番の誘導体を含む)を含まない。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2918300090アルデヒドまたはケトン機能を有するが、他の酸素機能を有さない他のカルボン酸、それらの酸無水物、ハロゲン化物、過酸化物、過酸素酸およびその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%

Methyl 4-(4-fluorophenyl)-4-oxobutanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M14350-25g
Methyl 4-(4-fluorophenyl)-4-oxobutanoate
39560-31-1
25g
¥8349.0 2021-09-08
TRC
M305548-250mg
Methyl 4-(4-fluorophenyl)-4-oxobutanoate
39560-31-1
250mg
$75.00 2023-05-17
abcr
AB315330-1 g
Methyl 4-(4-fluorophenyl)-4-oxobutanoate; 95%
39560-31-1
1g
€143.00 2022-08-31
TRC
M305548-100mg
Methyl 4-(4-fluorophenyl)-4-oxobutanoate
39560-31-1
100mg
$64.00 2023-05-17
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D850958-5g
Methyl 4-(4-Fluorophenyl)-4-oxobutanoate
39560-31-1 ≥97%
5g
1,613.70 2021-05-17
eNovation Chemicals LLC
D687672-10g
Methyl 4-(4-Fluorophenyl)-4-oxobutanoate
39560-31-1 >97%
10g
$310 2024-07-20
Fluorochem
033494-1g
Methyl 4-(4-fluorophenyl)-4-oxobutyrate
39560-31-1 95%
1g
£89.00 2022-03-01
eNovation Chemicals LLC
K94078-1g
Methyl 4-(4-Fluorophenyl)-4-oxobutanoate
39560-31-1 97%
1g
$160 2024-05-23
eNovation Chemicals LLC
D687672-25g
Methyl 4-(4-Fluorophenyl)-4-oxobutanoate
39560-31-1 >97%
25g
$775 2024-07-20
A2B Chem LLC
AB75828-25g
Methyl 4-(4-fluorophenyl)-4-oxobutanoate
39560-31-1 98%
25g
$782.00 2024-04-20

Methyl 4-(4-fluorophenyl)-4-oxobutanoate 合成方法

Methyl 4-(4-fluorophenyl)-4-oxobutanoate 関連文献

Methyl 4-(4-fluorophenyl)-4-oxobutanoateに関する追加情報

Methyl 4-(4-fluorophenyl)-4-oxobutanoate (CAS No. 39560-31-1): A Comprehensive Overview in Modern Chemical Biology

Methyl 4-(4-fluorophenyl)-4-oxobutanoate (CAS No. 39560-31-1) is a significant compound in the realm of chemical biology, exhibiting a unique structural framework that has garnered considerable attention from researchers worldwide. This compound, characterized by its ester functionality and fluorinated aromatic ring, serves as a versatile intermediate in synthetic chemistry and a potential candidate for pharmacological investigations.

The molecular structure of Methyl 4-(4-fluorophenyl)-4-oxobutanoate consists of a butanoic acid backbone modified with an ester group at the terminal carbon and a 4-fluorophenyl substituent attached to the fourth carbon. This configuration imparts distinct electronic and steric properties, making it an attractive building block for designing novel molecules with tailored biological activities. The presence of the fluorine atom, in particular, is a critical feature that influences both the reactivity and the metabolic stability of the compound.

In recent years, there has been a surge in research focusing on fluorinated compounds due to their enhanced binding affinity and improved pharmacokinetic profiles in drug development. The incorporation of fluorine into pharmaceuticals has been widely recognized for its ability to modulate lipophilicity, metabolic stability, and immunogenicity. Consequently, derivatives of Methyl 4-(4-fluorophenyl)-4-oxobutanoate have been explored as potential candidates for various therapeutic applications.

One of the most compelling aspects of this compound is its utility in the synthesis of bioactive molecules. Researchers have leveraged its reactive sites to develop inhibitors targeting enzymes involved in critical biological pathways. For instance, studies have demonstrated its role in generating novel scaffolds for kinase inhibitors, which are pivotal in treating cancers and inflammatory diseases. The ester group in Methyl 4-(4-fluorophenyl)-4-oxobutanoate can be readily hydrolyzed or transesterified, allowing for further functionalization and diversification.

The fluorinated phenyl ring adds another layer of complexity to this compound, enabling selective interactions with biological targets. Fluorine's electron-withdrawing nature enhances the electrophilicity of adjacent functional groups, facilitating nucleophilic attacks that are essential for constructing complex molecular architectures. This property has been exploited in designing probes for imaging applications and in developing drugs with improved binding affinities.

Recent advancements in computational chemistry have further illuminated the potential of Methyl 4-(4-fluorophenyl)-4-oxobutanoate as a pharmacophore. Molecular docking studies have revealed its high binding affinity to certain protein targets, suggesting its suitability as a lead compound for drug discovery programs. These computational insights have guided experimental efforts, leading to the identification of promising derivatives with enhanced biological activity.

In addition to its synthetic utility, Methyl 4-(4-fluorophenyl)-4-oxobutanoate has been investigated for its role in material science applications. The unique combination of functional groups makes it an excellent precursor for polymers and coatings with tailored properties. Researchers have explored its incorporation into polymeric matrices to enhance thermal stability and mechanical strength, demonstrating its versatility beyond traditional pharmaceutical applications.

The growing interest in green chemistry has also prompted investigations into sustainable synthetic routes for producing Methyl 4-(4-fluorophenyl)-4-oxobutanoate. Catalytic methods have been developed to streamline its synthesis while minimizing waste generation. These eco-friendly approaches align with global efforts to promote sustainable practices in chemical manufacturing.

The future prospects of this compound are vast and multifaceted. Ongoing research aims to uncover new applications and optimize existing ones. As our understanding of molecular interactions deepens, it is anticipated that derivatives of Methyl 4-(4-fluorophenyl)-4-oxobutanoate will continue to play a pivotal role in advancing both therapeutic and material science domains.

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